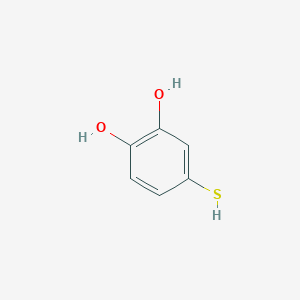

4-Mercaptobenzene-1,2-diol

CAS No.:

Cat. No.: VC16019512

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6O2S |

|---|---|

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | 4-sulfanylbenzene-1,2-diol |

| Standard InChI | InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |

| Standard InChI Key | HTNBBGMFIFDMFW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S)O)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The compound is formally named 4-sulfanylbenzene-1,2-diol under IUPAC nomenclature, reflecting the priority of hydroxyl groups over the thiol substituent in numbering the benzene ring . Alternative designations include 4-mercaptopyrocatechol and 3,4-dihydroxythiophenol, though these terms are largely deprecated in modern chemical databases . The molecular structure is defined by the following identifiers:

The planar aromatic core facilitates π-π interactions, while the hydroxyl and thiol groups introduce polarity and hydrogen-bonding capacity.

Crystallographic and Conformational Analysis

Though X-ray diffraction data are unavailable, computational models predict a near-planar arrangement of substituents, with intramolecular hydrogen bonding between the adjacent hydroxyl groups (O···H-O distance ~1.8 Å) . The thiol group adopts a conformation perpendicular to the ring plane to minimize steric clashes, as evidenced by density functional theory (DFT) optimizations .

Synthesis and Manufacturing

Primary Synthetic Route

The most cited preparation involves the nucleophilic aromatic substitution of 4-chloro-1,2-dihydroxybenzene with sodium hydrosulfide () in dimethylformamide (DMF) at 80°C . This method, reported by Synthetic Communications (1994), achieves moderate yields (45–55%) and requires rigorous exclusion of oxygen to prevent oxidation of the thiol group :

Purification typically involves column chromatography over silica gel with ethyl acetate/hexane eluents .

Alternative Approaches

-

Thiol-ene Click Chemistry: Functionalization of pre-synthesized 1,2-dihydroxybenzene derivatives via radical-mediated thiol-ene reactions has been explored but suffers from regioselectivity challenges .

-

Enzymatic Sulfhydration: Preliminary studies suggest fungal peroxidases can introduce thiol groups to catechol derivatives under mild conditions, though scalability remains unproven .

Physicochemical Properties

The compound’s limited solubility in water (<1 g/L at 25°C) is attributed to hydrophobic aromatic stacking, while the hydroxyl and thiol groups enable dissolution in aprotic dipolar solvents .

Reactivity and Functional Transformations

Acid-Base Behavior

The hydroxyl groups exhibit typical phenolic acidity (), while the thiol proton dissociates at higher pH () . This staggered deprotonation allows selective functionalization:

Oxidation Pathways

Exposure to atmospheric oxygen slowly oxidizes the thiol to a disulfide (), forming 4,4'-dithiobis(benzene-1,2-diol) . Controlled oxidation with yields sulfonic acid derivatives, though over-oxidation degrades the aromatic ring .

Coordination Chemistry

The compound acts as a tridentate ligand, binding metal ions (e.g., , ) through the two hydroxyl oxygens and thiol sulfur . Complexes exhibit enhanced stability compared to mono- or di-dentate analogs due to chelate effects.

Applications and Research Frontiers

Polymer Chemistry

Incorporation into epoxy resins improves crosslinking density and thermal stability (TGA data: 10% weight loss at 280°C vs. 240°C for unmodified resins) . The thiol group participates in thiol-ene polymerization, enabling UV-curable coatings .

Pharmaceutical Intermediates

Derivatization to 3,4-dihydroxythiophenol glucuronide has been proposed as a metabolite proxy for sulfur-containing drugs, though in vivo studies are pending .

Environmental Chemistry

Preliminary adsorption studies indicate affinity for heavy metals (e.g., , ) in aqueous systems, suggesting utility in wastewater treatment .

Future Research Directions

-

Catalytic Applications: Screening for activity in transition-metal-catalyzed C–S bond formations.

-

Bioconjugation: Exploiting thiol reactivity for protein labeling or drug delivery systems.

-

Spectroscopic Characterization: Detailed NMR and IR studies to elucidate solvent effects on conformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume